Neurokinin A (4-10), nle(10)-
Overview
Description
Neurokinin A (4-10), nle(10)- is a peptide fragment derived from the larger neurokinin A molecule. Neurokinin A is a member of the tachykinin family of neuropeptides, which are involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The fragment Neurokinin A (4-10), nle(10)- specifically refers to the sequence of amino acids from the fourth to the tenth position, with the tenth position being replaced by norleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neurokinin A (4-10), nle(10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of Neurokinin A (4-10), nle(10)- follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Neurokinin A (4-10), nle(10)- can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs and coupling agents like DCC or DIC are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Neurokinin A (4-10), nle(10)- has several scientific research applications:
Chemistry: Used in studies to understand the structure-activity relationships of peptides and their interactions with receptors.
Biology: Investigated for its role in modulating biological processes such as pain transmission and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions involving the tachykinin receptors, such as asthma and irritable bowel syndrome.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological research.
Mechanism of Action
Neurokinin A (4-10), nle(10)- exerts its effects by binding to the neurokinin-2 (NK-2) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The peptide’s interaction with the receptor involves specific amino acid residues that are crucial for binding affinity and receptor activation. The presence of norleucine at the tenth position enhances the peptide’s stability and binding properties.
Comparison with Similar Compounds
Neurokinin A (4-10), nle(10)- can be compared with other tachykinin peptides such as:
Substance P: Another member of the tachykinin family, involved in pain transmission and inflammation.
Neurokinin B: Similar to neurokinin A but with different receptor selectivity and physiological roles.
Neurokinin A (4-10): The non-modified version of the peptide, which lacks the norleucine substitution.
The uniqueness of Neurokinin A (4-10), nle(10)- lies in its enhanced stability and binding affinity due to the norleucine substitution, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMRFLAHRMRHGI-WTWMNNMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911878 | |
Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110863-33-7 | |
Record name | Neurokinin A (4-10), nle(10)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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